molecular formula C28H28N2O7S B11685609 diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11685609
M. Wt: 536.6 g/mol
InChI Key: MKQSVMZJYBKMOG-HKWRFOASSA-N
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Description

Diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as amino, methoxy, and ester groups. The presence of these functional groups makes this compound highly versatile and useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves a multi-step process. One common method involves the condensation of 4-methoxybenzaldehyde with 2-amino-3-oxo-7-(4-methoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also becoming increasingly common in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its thiazolopyridine core structure

Properties

Molecular Formula

C28H28N2O7S

Molecular Weight

536.6 g/mol

IUPAC Name

diethyl (2Z)-5-amino-7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C28H28N2O7S/c1-5-36-27(32)22-21(17-9-13-19(35-4)14-10-17)23(28(33)37-6-2)26-30(24(22)29)25(31)20(38-26)15-16-7-11-18(34-3)12-8-16/h7-15,21H,5-6,29H2,1-4H3/b20-15-

InChI Key

MKQSVMZJYBKMOG-HKWRFOASSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)OC)C(=O)OCC)S/C(=C\C4=CC=C(C=C4)OC)/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)OC)C(=O)OCC)SC(=CC4=CC=C(C=C4)OC)C2=O)N

Origin of Product

United States

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